molecular formula C37H68NaO8P B1420814 Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate CAS No. 322647-59-6

Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate

Cat. No. B1420814
M. Wt: 694.9 g/mol
InChI Key: IYNPOFCKGPJAFU-HQFKUYMNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

16:0-18:2 PA or 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphate is a sodium salt of phosphatidic acid, with substitution of palmitic acid and linolenic acid at the sn-1 and sn-2 positions respectively, in the glycerol backbone.
Phosphatidic acid (PA) is an anionic, membrane structural lipid. It is amphipathic in nature containing a polar head group and two long hydrophobic acyl chains. PA acts as a parent compound for more complex membrane phospholipids. 16:0-18:2 PA or 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphate is a sodium salt of phosphatidic acid, with substitution of palmitic acid and linolenic acid at the sn-1 and sn-2 positions respectively, in the glycerol backbone.

Scientific Research Applications

Synthesis and Chemical Properties

  • Furanoid Esters Synthesis : Research by Jie and Lam (1977) explored the synthesis of furanoid esters, including those derived from unsaturated fatty esters related to the chemical structure of Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate. These synthetic processes are crucial in understanding the chemical behavior and potential applications of such compounds (Jie & Lam, 1977).

  • Surfactant Properties : Tsubone, Uchida, and Mimura (1990) described the synthesis and physicochemical properties of new amphoteric surfactants containing a phosphoric acid group, which shares similarities with the compound . These surfactants show potential in various industrial and pharmaceutical applications due to their unique chemical properties (Tsubone, Uchida, & Mimura, 1990).

Crystallographic and Structural Analysis

  • Crystal Structure Studies : Bartl, Catti, and Ferraris (1976) conducted X-ray and neutron diffraction studies on sodium dihydrogen phosphate dihydrate, which is structurally related to the compound . Such studies help in understanding the molecular and crystal structure, which is essential for potential material science applications (Bartl, Catti, & Ferraris, 1976).

  • Hydrogen Bonding in Crystal Structures : The research by Rosenberg et al. (1973) on the sodium salt of the dinucleoside phosphate and its crystallization into a double helix structure highlights the importance of understanding hydrogen bonding in such compounds, which could have implications in biological systems and materials science (Rosenberg et al., 1973).

Applications in Materials Science

  • Texturization of Silicon : Xi, Yang, and Que (2003) explored the use of tribasic sodium phosphate in texturizing monocrystalline silicon. This research indicates potential applications of sodium phosphate compounds in the field of solar energy and semiconductor manufacturing (Xi, Yang, & Que, 2003).

  • Synthesis of Sodium Zirconium Phosphate : The work of Naik et al. (2004) on the low-temperature synthesis of sodium zirconium phosphate, a potential ceramic matrix for high-level nuclear waste, suggests the utility of sodium phosphates in waste management and environmental applications (Naik et al., 2004).

Additional Insights

  • Phosphate Glass Alteration Study : Forler et al. (2010) conducted a study on phosphate glass alteration using sodium phosphate compounds. Their research provides insights into the environmental behavior and stability of such materials (Forler et al., 2010).

  • Antimicrobial Activity : Tsubone, Uchida, and Ito (1991) investigated the antimicrobial activity of phosphobetaines, including compounds structurally similar to Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate. Their findings could be relevant for the development of new antimicrobial agents (Tsubone, Uchida, & Ito, 1991).

properties

IUPAC Name

sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b13-11-,18-17-;/t35-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNPOFCKGPJAFU-HQFKUYMNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677117
Record name Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate

CAS RN

322647-59-6
Record name Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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